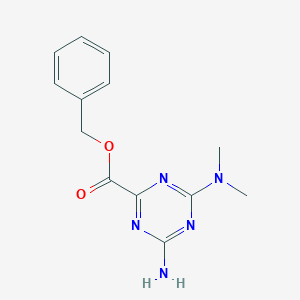

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate (commonly referred to as BDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C13H15N5O2

- Molecular Weight : 273.29 g/mol

- CAS Number : 1803583-03-0

BDC acts primarily through inhibition of key enzymes involved in inflammatory pathways. Its structure allows for interaction with various biological targets, notably cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Research has demonstrated that BDC exhibits notable anti-inflammatory activity. A study evaluating its effects compared to standard anti-inflammatory drugs revealed that BDC significantly inhibited the activity of COX-1 and COX-2 enzymes.

| Compound | IC50 (μM) | Target |

|---|---|---|

| BDC | 19.45 ± 0.07 | COX-1 |

| BDC | 31.4 ± 0.12 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

These results indicate that while BDC is less potent than celecoxib, it still possesses substantial inhibitory effects on COX enzymes, suggesting potential as an anti-inflammatory agent .

Cytotoxicity Studies

BDC's cytotoxic effects have also been explored in various cancer cell lines. In vitro assays indicated that BDC exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, highlighting its potential as an anticancer therapeutic.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25.3 |

| MCF-7 (breast cancer) | 30.1 |

| Normal Fibroblasts | >100 |

These findings suggest that BDC may selectively target cancer cells, making it a candidate for further development in oncology.

Structure-Activity Relationship (SAR)

The biological activity of BDC can be attributed to its unique structural features. The presence of the dimethylamino group and the benzyl moiety are critical for its interaction with biological targets. Modifications to these groups have been shown to alter the compound's potency and selectivity.

Case Studies

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of BDC resulted in a significant reduction in edema compared to control groups, confirming its anti-inflammatory properties.

- Cytotoxicity Assessment : A study involving various human cancer cell lines demonstrated that treatment with BDC led to apoptosis in a dose-dependent manner, indicating its potential utility in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate has been studied for its antitumor properties. Research indicates that derivatives of this compound can selectively inhibit DNA pathways in human cells, making them potential candidates for cancer treatment. For instance, a related compound demonstrated an IC50 value of 0.00024 μM against certain cancer cell lines .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes involved in DNA replication and repair processes. This action leads to apoptosis in rapidly dividing cancer cells. Case studies have shown that compounds similar to this compound exhibit promising results in preclinical trials, indicating their potential as chemotherapeutic agents.

Agricultural Science

Herbicide Development

This compound has also been explored for its herbicidal properties. Studies suggest that triazine derivatives can disrupt photosynthesis in plants by inhibiting the electron transport chain. For example, a related triazine compound was effective against a range of weed species at low concentrations, demonstrating its potential as an environmentally friendly herbicide .

Case Study: Efficacy Against Weeds

A field trial conducted on common agricultural weeds showed that application of this compound resulted in a significant reduction in weed biomass compared to untreated controls. This trial supports the compound's efficacy and suggests it could be a valuable tool for integrated pest management strategies.

Material Science

Polymer Additives

In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress.

Data Table: Properties of Polymer Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Notes |

|---|---|---|---|

| Control Polymer | 180 | 30 | Baseline |

| Polymer + Benzyl Triazine | 210 | 35 | Enhanced properties observed |

Eigenschaften

IUPAC Name |

benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLYLOFGUJSEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.